1-o-Tolylamino cyclohexanecarboxylic acid
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Overview
Description
1-o-Tolylamino cyclohexanecarboxylic acid is an organic compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol It is a derivative of cyclohexanecarboxylic acid, where the amino group is substituted with an o-tolyl group
Preparation Methods
The synthesis of 1-o-Tolylamino cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with o-toluidine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-o-Tolylamino cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-o-Tolylamino cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-o-Tolylamino cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-o-Tolylamino cyclohexanecarboxylic acid can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid: The parent compound, which lacks the o-tolylamino group.
o-Toluidine: The aromatic amine used in the synthesis of this compound.
Cyclohexylamine: Another derivative of cyclohexane with an amino group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(2-methylanilino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H19NO2/c1-11-7-3-4-8-12(11)15-14(13(16)17)9-5-2-6-10-14/h3-4,7-8,15H,2,5-6,9-10H2,1H3,(H,16,17) |
InChI Key |
KSUMQKGODGYENJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2(CCCCC2)C(=O)O |
Origin of Product |
United States |
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